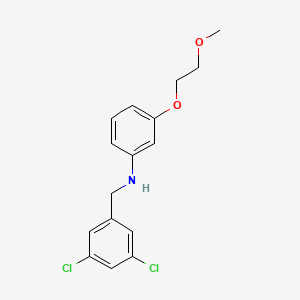
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline
Vue d'ensemble
Description
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (DCM-MEOA) is an organic compound that is a member of the aniline family. It is a white crystalline solid with a molecular weight of 299.2 g/mol and a melting point of 102°C. DCM-MEOA is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Genotoxic Activities and Carcinogenicity
Research on aniline and its metabolites, including compounds similar to N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, indicates a focus on understanding their genotoxic potential and carcinogenicity in rats. A comprehensive review highlighted that aniline and its major metabolites, such as p-aminophenol and p-hydroxyacetanilide, show little evidence of DNA damaging potential. However, they might have a potential for inducing chromosomal damage at relatively high dose levels. This suggests a lack of direct relationship between aniline-induced chromosomal damage and spleen tumors in rats, pointing towards chronic high-dose damage of the blood leading to oxidative stress as a more probable cause of carcinogenic effects (Bomhard & Herbold, 2005).
Chemical Synthesis and Structural Properties
The chemical synthesis and structural properties of aniline derivatives, including methodologies that might apply to N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline, have been studied. Research on the reaction of chloral with substituted anilines leading to novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcased the diversity of products depending on the amine type and reaction conditions. This provides insights into the conformation and potential applications of aniline derivatives in various fields (Issac & Tierney, 1996).
Antimicrobial Properties
The potential for nickel and its aniline adducts to serve as alternative antibiotic therapies has been reviewed. Given the increasing development of drug resistance and undesirable side effects of certain antibiotics, exploring the antimicrobial activity of metal complexes with aniline derivatives opens new avenues for therapeutic agents. This review underscores the importance of developing novel drugs to improve upon current antimicrobial therapeutic agents, highlighting the relevance of research into compounds like N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (Aderonke Av et al., 2020).
Environmental and Analytical Applications
The role of aniline derivatives in environmental sciences, particularly in the treatment of organic pollutants, has been explored. An enzymatic approach using enzymes like laccases and peroxidases, in the presence of redox mediators, showed promising results in degrading recalcitrant compounds found in industrial wastewater. This highlights the potential environmental applications of aniline derivatives in pollution remediation (Husain & Husain, 2007).
Propriétés
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c1-20-5-6-21-16-4-2-3-15(10-16)19-11-12-7-13(17)9-14(18)8-12/h2-4,7-10,19H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJHXIFEOPZJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-2-methylaniline](/img/structure/B1437472.png)
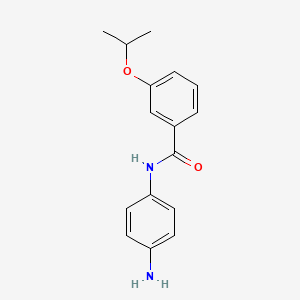
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)
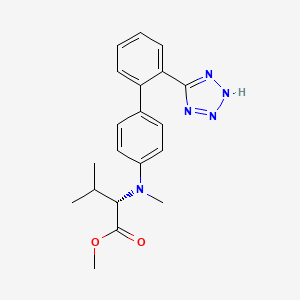
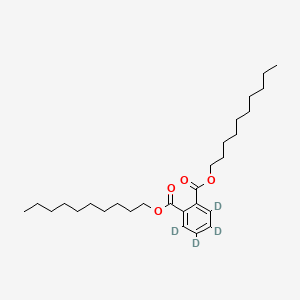
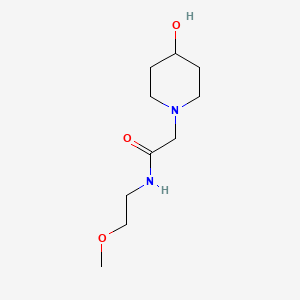
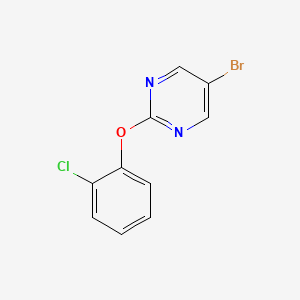
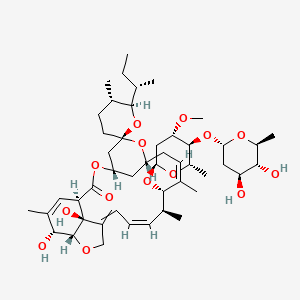
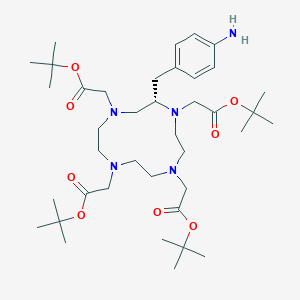
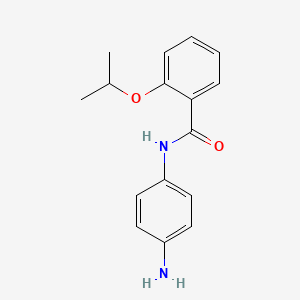
![N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437491.png)
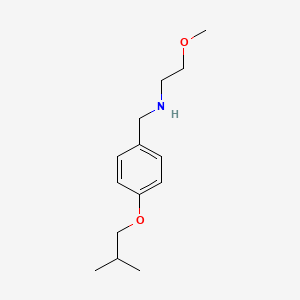
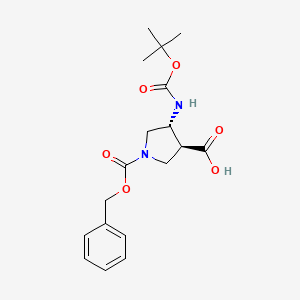
amine](/img/structure/B1437495.png)